5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: is a complex organic compound characterized by its bromine atom, cyclohexyl group, tetrazolyl group, and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core The bromination step introduces the bromine atom at the 5-position of the furan ring
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form derivatives.
Reduction: : Reduction reactions can be performed on the bromine atom or other functional groups.
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the bromine position.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
Reduction: : Reduction of the bromine atom can yield compounds with a hydrogen atom in place of bromine.
Substitution: : Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to understand its interaction with various biomolecules.
Medicine: : Potential medicinal applications include its use as a precursor for drug development.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: is unique due to its specific structural features. Similar compounds include:
5-bromo-1-cyclohexyl-1H-benzo[d]imidazole: : This compound shares the cyclohexyl group but has a different heterocyclic core.
5-bromo-N-(tetrazol-5-ylmethyl)furan-2-carboxamide: : This compound lacks the cyclohexyl group, making it structurally simpler.
The presence of the cyclohexyl group in This compound
Properties
IUPAC Name |
5-bromo-N-[(1-cyclohexyltetrazol-5-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O2/c14-11-7-6-10(21-11)13(20)15-8-12-16-17-18-19(12)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWKXSCNGDMJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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